molecular formula C15H14ClNO3S B2850368 N-(3-chlorophenyl)-2-tosylacetamide CAS No. 103119-94-4

N-(3-chlorophenyl)-2-tosylacetamide

Cat. No.: B2850368
CAS No.: 103119-94-4
M. Wt: 323.79
InChI Key: ACGXMTLNRQYVAE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-tosylacetamide is a specialized organic compound that incorporates both a 3-chloroanilide and a tosylacetamide moiety, making it a valuable intermediate in synthetic and medicinal chemistry research . The structure features an acetamide core, substituted with a 3-chlorophenyl group on the nitrogen atom and a p-toluenesulfonyl (tosyl) group on the alpha-carbon. This combination of electron-withdrawing groups attached to an amide backbone presents a unique chemical space for exploration. The primary research applications of this compound are anticipated to be in the development of novel synthetic methodologies and as a building block for the construction of more complex molecules. The tosyl group is a well-known activating group in organic synthesis, and the N-(3-chlorophenyl)acetamide structure is a privileged scaffold found in various biologically active molecules . Researchers may employ this reagent in nucleophilic substitution reactions, where the tosyl group can be displaced, or in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Its utility extends to serving as a precursor in the synthesis of heterocycles or as a model substrate in catalyst development and reaction optimization studies. For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions, consulting the relevant safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-11-5-7-14(8-6-11)21(19,20)10-15(18)17-13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGXMTLNRQYVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-tosylacetamide typically involves the reaction of 3-chloroaniline with tosyl chloride in the presence of a base, followed by the acylation of the resulting intermediate with acetic anhydride. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-tosylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tosyl group to a thiol or other reduced forms.

    Substitution: The 3-chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-2-tosylacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the 3-chlorophenyl and tosyl groups may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Crystallographic Comparisons

2-Chloro-N-(3-chlorophenyl)acetamide
  • Molecular Formula: C₈H₇Cl₂NO
  • Key Features : The N–H bond adopts a syn conformation relative to the meta-chloro substituent, promoting intermolecular N–H⋯O hydrogen bonding along the a-axis .
  • Crystal System : Triclinic (P1) with lattice parameters a = 8.326 Å, b = 9.742 Å, c = 11.491 Å .
2-Chloro-N-(3-nitrophenyl)acetamide
  • Key Differences : The N–H bond adopts an anti conformation relative to the meta-nitro group, altering hydrogen-bonding networks and crystal packing .
  • Impact of Substituents : Electron-withdrawing nitro groups reduce electron density on the phenyl ring, affecting reactivity compared to chloro substituents .
N-(3-Acetyl-2-thienyl)acetamide Derivatives
  • Molecular Features : Incorporation of a thiophene ring and acetyl group introduces conjugation, altering electronic properties and spectroscopic profiles (e.g., distinct ¹H NMR shifts at δ 2.5–3.0 ppm for acetyl groups) .
  • Applications : Serve as intermediates in heterocyclic chemistry, contrasting with the simpler phenyl backbone of N-(3-chlorophenyl)acetamide .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (K) Key Substituents
N-(3-Chlorophenyl)acetamide C₈H₈ClNO 169.608 349.8 -Cl (meta)
2-Chloro-N-(3-methylphenyl)acetamide C₉H₁₀ClNO 183.63 N/A -Cl (ortho), -CH₃ (meta)
N-(3-Acetyl-2-thienyl)-2-bromoacetamide C₈H₇BrNO₂S 260.11 N/A -Br, acetyl-thienyl

Notes:

  • The meta-chloro substituent in N-(3-chlorophenyl)acetamide enhances lipophilicity compared to methyl or nitro analogs, influencing solubility and bioavailability .
  • Bromo and phthalimido derivatives exhibit distinct IR spectra (e.g., C=O stretches at 1680–1720 cm⁻¹) due to electron-withdrawing effects .
Antimicrobial Activity

Benzofuran–oxadiazole acetamide derivatives (e.g., 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide) demonstrate potent antimicrobial activity, attributed to the synergistic effects of the chlorophenyl and heterocyclic moieties . In contrast, simpler chloroacetamides like N-(3-chlorophenyl)acetamide lack such broad-spectrum efficacy, highlighting the role of complex substituents .

Q & A

Q. What alternatives exist for toxic solvents in large-scale synthesis?

  • Methodology : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF, which offer similar polarity but lower toxicity. Optimize reaction time/temperature via DoE (Design of Experiments) .

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